4,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by its unique structure, which includes a naphthalene ring, a benzoxazole moiety, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the following steps:
Formation of the Schiff Base: The compound is synthesized by the condensation reaction between 2-(naphthalen-2-yl)-1,3-benzoxazole-5-amine and 4,5-dimethyl-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
4,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and sensors.
Biological Studies: It can be used as a probe to study various biological processes due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound’s imine group is believed to play a crucial role in its antimicrobial activity by interacting with microbial enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Hexene, 4,5-dimethyl-, trans: This compound has a similar structural motif but lacks the naphthalene and benzoxazole moieties.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Another Schiff base with a similar imine linkage but different aromatic substituents.
Uniqueness
4,5-dimethyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of a naphthalene ring, a benzoxazole moiety, and a phenol group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H20N2O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O2/c1-16-11-21(24(29)12-17(16)2)15-27-22-9-10-25-23(14-22)28-26(30-25)20-8-7-18-5-3-4-6-19(18)13-20/h3-15,29H,1-2H3 |
InChI Key |
DWRYECMHIOCQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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